molecular formula C13H10F3N3O2 B11496450 2-Propenamide, N-[4,5-dihydro-5-oxo-2-phenyl-4-(trifluoromethyl)-1H-imidazol-4-yl]-

2-Propenamide, N-[4,5-dihydro-5-oxo-2-phenyl-4-(trifluoromethyl)-1H-imidazol-4-yl]-

Cat. No.: B11496450
M. Wt: 297.23 g/mol
InChI Key: GQORVXKHDWXNIR-UHFFFAOYSA-N
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Description

N-[5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]ACRYLAMIDE is a complex organic compound characterized by the presence of an imidazole ring, a trifluoromethyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]ACRYLAMIDE typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group is introduced through radical trifluoromethylation, often using reagents such as trifluoromethyl sulfonyl chloride under photoredox catalysis . The final step involves the acrylamide formation through a reaction with acryloyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-[5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]ACRYLAMIDE undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

Scientific Research Applications

N-[5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]ACRYLAMIDE has diverse scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]ACRYLAMIDE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]ACRYLAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10F3N3O2

Molecular Weight

297.23 g/mol

IUPAC Name

N-[5-oxo-2-phenyl-4-(trifluoromethyl)-1H-imidazol-4-yl]prop-2-enamide

InChI

InChI=1S/C13H10F3N3O2/c1-2-9(20)18-12(13(14,15)16)11(21)17-10(19-12)8-6-4-3-5-7-8/h2-7H,1H2,(H,18,20)(H,17,19,21)

InChI Key

GQORVXKHDWXNIR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1(C(=O)NC(=N1)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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